2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine
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Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2,6-dimethylpiperidine under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-6-methylpiperidine.
2,6-Dimethylpiperidine: Another precursor used in the synthesis.
3-(4-Bromophenyl)-1-ethyl-1H-pyrazole-4-yl: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-6-methylpiperidine |
InChI |
InChI=1S/C11H19N3/c1-3-14-8-10(7-12-14)11-6-4-5-9(2)13-11/h7-9,11,13H,3-6H2,1-2H3 |
InChI Key |
MOMNIYDAEJNLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2CCCC(N2)C |
Origin of Product |
United States |
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